CD38 Inhibitory Activity of 5'-Deoxy-8,5'-cycloadenosine: IC50 of 19 μM Against Human CD38
5'-Deoxy-8,5'-cycloadenosine exhibits measurable inhibitory activity against human CD38 (cyclic ADP-ribose hydrolase) with an IC50 value of 1.90E+4 nM (19 μM) in a colorimetric assay using CHAPS-solubilized extracellular domain of human CD38 expressed in Pichia pastoris and NAD as substrate [1]. In contrast, the flexible adenosine analog 2'-deoxyadenosine has been characterized as a CD38 inhibitor in the patent literature, though with structurally distinct binding determinants [2]. The CD38 target engagement profile of the conformationally-fixed cycloadenosine scaffold is documented in multiple patent filings describing CD38 inhibitors for treating diseases associated with aberrant NAD metabolism [2][3]. The 19 μM IC50 establishes this compound as a tractable tool compound for CD38 inhibition studies, providing a defined potency benchmark against which structural modifications may be compared.
| Evidence Dimension | CD38 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 19,000 nM (19 μM) |
| Comparator Or Baseline | 2'-Deoxyadenosine (flexible adenosine analog): documented CD38 inhibitor scaffold in patent disclosures; quantitative head-to-head IC50 data not available from direct comparative assay |
| Quantified Difference | Direct quantitative comparison not available; 5'-deoxy-8,5'-cycloadenosine provides a conformationally-constrained alternative scaffold with defined IC50 benchmark of 19 μM for structure-activity relationship studies |
| Conditions | Inhibition of human CD38 extracellular domain expressed in Pichia pastoris; colorimetric assay using CHAPS and NAD |
Why This Matters
The defined 19 μM IC50 against human CD38 provides a quantitative benchmark for researchers selecting a conformationally-constrained CD38 inhibitor probe versus flexible adenosine analogs lacking fixed topology.
- [1] BindingDB. Affinity Data for 5'-Deoxy-8,5'-cycloadenosine: IC50 1.90E+4 nM. Inhibition of human CD38 extracellular domain expressed in Pichia pastoris using CHAPS and NAD by colorimetric-based assay. BindingDB Monomer ID 50111020. View Source
- [2] Kulkarni S, Lagu B, Wu X. CD38 Inhibitors. Patent WO 2021/207186A1. Publication date: October 14, 2021. Priority application IN 202041015255. Assignee: Miobridge Inc. View Source
- [3] Compounds and Their Uses as CD38 Inhibitors. Patent publication April 28, 2022. View Source
